Urea dihydrate

Description

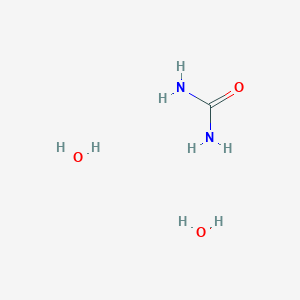

Structure

3D Structure of Parent

Properties

CAS No. |

927397-39-5 |

|---|---|

Molecular Formula |

CH8N2O3 |

Molecular Weight |

96.09 g/mol |

IUPAC Name |

urea;dihydrate |

InChI |

InChI=1S/CH4N2O.2H2O/c2-1(3)4;;/h(H4,2,3,4);2*1H2 |

InChI Key |

WLYXNBURTQGLJM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)N.O.O |

Origin of Product |

United States |

Crystallographic and Structural Investigations of Urea Dihydrate

High-Resolution Diffraction Techniques

To elucidate the three-dimensional structure of urea (B33335) dihydrate at an atomic level, a suite of high-resolution diffraction techniques is employed. These methods provide detailed information on bond lengths, bond angles, and the spatial arrangement of molecules.

Single-Crystal X-ray Diffraction Analyses of Urea Dihydrate

Single-crystal X-ray diffraction (SCXRD) stands as a powerful tool for determining the precise atomic positions within a crystalline solid. mdpi.com In the study of hydrated urea compounds, SCXRD has been instrumental. For instance, the analysis of a urea-based anion receptor, which crystallized as a dihydrate, revealed its three-dimensional framework through the mapping of N—H⋯O and O—H⋯O hydrogen bonds. nih.gov The data obtained from SCXRD allows for the successful determination of the crystal structure, including the location of non-hydrogen atoms from Fourier maps. bas.bg High-precision SCXRD analysis, especially when using synchrotron radiation, can provide unprecedented resolution, allowing for detailed modeling of the electron density distribution. nih.govpsu.edu This level of detail is crucial for understanding the subtle intermolecular interactions that govern the crystal packing.

Electron Diffraction Studies of Urea Crystal Structures

3D electron diffraction (3D ED), or microcrystal electron diffraction (MicroED), has emerged as a viable alternative for determining high-resolution crystal structures, especially for compounds that form sub-micron-sized crystals. iucr.org Studies on urea have demonstrated that high-resolution 3D ED data can be collected and used to determine its crystal structure. iucr.orgjps.or.jp This technique is particularly useful for analyzing microcrystalline powders, which are often the product of mechanochemical syntheses. rsc.org Electron diffraction patterns provide information about the crystalline nature of the material and can reveal details about the arrangement of molecules within the crystal lattice. researchgate.net

Crystalline Systems and Space Group Symmetry

The crystal structure of a this compound complex, specifically 1,3-bis(1,3-dioxoisoindolin-1-yl)this compound, has been determined to belong to the monoclinic crystal system. nih.gov The space group for this compound is C2/c. nih.gov In general, urea-containing multi-component crystals have been found to crystallize in various systems, including orthorhombic space groups like Pmna. rsc.org The symmetry of the crystal lattice is a fundamental property, and for urea and its derivatives, it dictates the possible arrangements of molecules in the solid state. libretexts.org The combination of the 32 crystal classes and 14 Bravais lattices gives rise to 230 possible space groups that describe all the ways a motif can be repeated in three-dimensional space. libretexts.org

Detailed Analysis of Unit Cell Parameters and Molecular Packing in Urea Hydrates

The unit cell is the fundamental repeating unit of a crystal lattice. For 1,3-bis(1,3-dioxoisoindolin-1-yl)this compound, the unit cell parameters have been precisely determined at a temperature of 293 K. nih.gov These parameters define the dimensions and shape of the unit cell.

| Parameter | Value |

|---|---|

| a (Å) | 15.268(3) |

| b (Å) | 7.8053(16) |

| c (Å) | 14.729(3) |

| β (°) | 102.097(3) |

| V (ų) | Not provided |

| Crystal System | Monoclinic |

| Space Group | C2/c |

The molecular packing within the crystal is characterized by a three-dimensional framework formed by hydrogen bonds. nih.gov In this specific dihydrate, the planes of the phthalimide (B116566) moieties and the urea unit are nearly perpendicular to each other. nih.gov The packing is further stabilized by C—H⋯O hydrogen bonds and slipped parallel π–π interactions between the benzene (B151609) rings of adjacent phthalimide groups. nih.gov

Supramolecular Architecture and Hydrogen Bonding Network in Hydrated Urea

The supramolecular architecture of hydrated urea crystals is predominantly dictated by a complex network of hydrogen bonds. openarchives.gruoa.gr In these structures, urea molecules and water molecules act as both donors and acceptors of hydrogen bonds, leading to the formation of robust three-dimensional frameworks. researchgate.netmdpi.com

Intermolecular N-H···O and O-H···O Interactions

The crystal structure of this compound is stabilized by a complex network of hydrogen bonds. These interactions involve both the urea molecule, which can act as a hydrogen bond donor through its amine groups (N-H) and a hydrogen bond acceptor at its carbonyl oxygen (C=O), and the water molecules, which can donate and accept hydrogen bonds through their hydroxyl groups (O-H) and oxygen atoms, respectively.

The predominant intermolecular interactions are of the N-H···O and O-H···O types. researchgate.net In hydrated urea systems, the oxygen atom of the urea's carbonyl group is a primary acceptor for hydrogen bonds from the water molecules. upv.es Simultaneously, the hydrogen atoms of the water molecules form O-H···O bonds with the oxygen atoms of neighboring water molecules and the carbonyl oxygen of urea. The amine groups of urea also actively participate by forming N-H···O hydrogen bonds with the oxygen atoms of the water molecules.

| Interaction Type | Donor | Acceptor | Significance |

| N-H···O | Urea (Amine Group) | Water (Oxygen), Urea (Carbonyl Oxygen) | Links urea and water molecules, contributing to the overall framework. researchgate.netupv.es |

| O-H···O | Water (Hydroxyl Group) | Water (Oxygen), Urea (Carbonyl Oxygen) | Forms chains and rings of water molecules and connects them to urea. researchgate.netiucr.org |

Three-Dimensional Framework Formation and Ring Motifs

In various co-crystals and hydrated systems involving urea or similar molecules, ring motifs such as R2 2(8) and R4 4(22) are commonly observed. iucr.orgresearchgate.net These notations describe the number of atoms in a hydrogen-bonded ring. For instance, the R2 2(8) motif, often seen in urea-containing structures, involves a dimer formed by two molecules linked through two hydrogen bonds, creating a ring of eight atoms. researchgate.net The formation of these rings contributes to the stability and rigidity of the crystal lattice. The interconnection of these rings and chains ultimately builds the complete three-dimensional architecture.

Role of Water Molecules in Urea Hydrogen Bonding Architectures

Water molecules play a pivotal and multifaceted role in the hydrogen bonding architecture of urea hydrates. They act as bridges, connecting different urea molecules through hydrogen bonds, and can also form clusters among themselves. researchgate.net The presence of water can significantly alter the hydrogen bonding patterns compared to anhydrous urea. rsc.org

Studies have shown that water can promote the association between urea and other molecules by expanding the hydrogen bond network and preventing the aggregation of urea molecules. rsc.org In essence, water introduces a more diverse and flexible hydrogen bonding environment, replacing strong, direct urea-urea interactions with a wider variety of weaker interactions mediated by water. rsc.org In concentrated aqueous solutions, a fraction of water molecules can become strongly immobilized by urea, forming specific urea-water complexes where the orientational dynamics are significantly slower than in bulk water. nih.gov It is suggested that a urea molecule can be well-hydrated, forming on average six hydrogen bonds with surrounding water molecules. researchgate.net This ability of urea to integrate into the water structure is a key aspect of its behavior in biological and chemical systems. researchgate.net

Polymorphism and Phase Transitions in Hydrated Urea Systems

Urea and its hydrates exhibit a rich polymorphic behavior, undergoing structural transformations in response to changes in pressure and temperature.

Pressure-Induced Structural Transformations of Urea Polymorphs (e.g., Phase I, III, IV, V)

Under ambient conditions, the most stable form of anhydrous urea is designated as phase I (tetragonal, space group P-421m). acs.orgmdpi.com As pressure increases, urea undergoes a series of phase transitions. At approximately 0.48 GPa, phase I transforms into phase III (orthorhombic, space group P212121). acs.orgmdpi.com This transition is accompanied by a significant volume collapse of about 4.83%. upv.esnih.gov

Further increases in pressure lead to another transition from phase III to phase IV (orthorhombic, space group P21212) at around 2.8-3.1 GPa. acs.orgmdpi.comnih.govresearchgate.net At even higher pressures, above 7.2 GPa, a fifth polymorph, phase V (space group Pmcn), has been identified. acs.orgmdpi.com These pressure-induced transformations involve substantial rearrangements of the crystal lattice, including the breaking and formation of N-H···O bonds, which alters the hydrogen-acceptor capacity of the oxygen atoms. upv.esnih.gov The stability of these high-pressure polymorphs is influenced by factors such as the softening of acoustic modes in the crystal lattice. upv.esnih.gov

| Phase | Crystal System | Space Group | Transition Pressure (from previous phase) |

| I | Tetragonal | P-421m | Ambient |

| III | Orthorhombic | P212121 | ~0.48 - 0.66 GPa upv.esacs.orgnih.gov |

| IV | Orthorhombic | P21212 | ~2.8 - 3.09 GPa acs.orgnih.gov |

| V | Orthorhombic | Pmcn | >7.2 GPa acs.orgmdpi.com |

Temperature-Dependent Phase Behavior and Hydrate (B1144303) Stability

Temperature is another critical factor governing the stability of urea hydrates. The phase behavior of aqueous urea solutions is complex, with the stability of different hydrated forms being temperature-dependent. For instance, urea is known to increase the cloud point temperature of certain nonionic surfactants, which is attributed to a thicker hydration layer around the surfactant head groups. nih.gov

The stability of urea itself extends up to its melting point of around 133.5 °C under standard pressure. ureaknowhow.com The phase transitions of urea polymorphs are also strongly dependent on temperature. For example, the pressure at which the transition from phase I to phase III occurs is temperature-dependent. mdpi.com The study of temperature-composition phase diagrams is crucial for understanding the stability regions of different hydrates and polymorphs. mdpi.com

Water-Mediated Polymorphic Transitions and New Hydrate Forms

The presence of even small amounts of water can dramatically influence the polymorphic transitions of urea and related compounds. Water can act as a medium to facilitate these transformations. For example, in the case of 1,3-dimethylurea, trace amounts of water were found to significantly lower the transition temperature between its two polymorphic forms. mdpi.com

Water can also lead to the formation of new hydrate structures that are not observed in anhydrous conditions. The interaction of organic molecules with water during processes like production or storage can lead to the incorporation of water into the crystal structure, resulting in the formation of hydrates. mdpi.com These water-mediated transitions are often governed by thermodynamic principles, as illustrated by the construction of temperature-composition phase diagrams. mdpi.com The role of water in these transitions can be linked to its ability to enhance molecular flexibility, which can induce conformational changes leading to new polymorphic forms. researchgate.net

Spectroscopic Characterization and Vibrational Dynamics of Urea Dihydrate

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. In the context of urea (B33335) dihydrate, it reveals how hydration influences the bond strengths and geometry of the urea molecule.

The hydration of urea leads to notable shifts in its characteristic vibrational bands, reflecting changes in the intermolecular hydrogen bonding environment. A key area of focus in spectroscopic studies is the C-N antisymmetric stretching (ν_as_) band, which is particularly sensitive to the hydration state. nih.gov In aqueous solutions, urea exhibits ν_as_(CN) and C=O stretching vibrations. sci-hub.sepw.edu.pl The C-N stretching vibration band is found at 1465 cm⁻¹, while another band related to C-N stretching is observed at 1000 cm⁻¹. pw.edu.pl The NH₂ rocking vibrations are typically seen in the 1150-1160 cm⁻¹ region. pw.edu.pl

Analysis of the ν_as_(CN) band in various hydration states reveals multiple components corresponding to different urea-water and urea-urea interaction configurations. nih.govucl.ac.uk These shifts are indicative of the strength of the hydrogen bonds formed between urea and the surrounding water molecules. For instance, the transition from a fully hydrated (solution) state to a dehydrated (dry) state involves intermediate hydrated forms, each with a unique spectral signature. nih.govresearchgate.net

Table 1: Key IR Vibrational Mode Assignments for Urea in Different States

The hydration state of urea dramatically alters its mid-infrared spectrum. ucl.ac.uk Studies involving the controlled dehydration of urea samples, or their incubation in atmospheres of fixed relative humidity, have demonstrated significant and systematic changes in absorption band positions and shapes. nih.govresearchgate.net The ν_as_(CN) band is a particularly sensitive marker for these changes. nih.gov

In a fully hydrated or solution state, this band is centered at approximately 1468 cm⁻¹. nih.govucl.ac.uk As the urea sample dehydrates, this peak shifts, transiently reaching a minimum around 1448 cm⁻¹ before moving to 1464 cm⁻¹, which is characteristic of the fully dry state. nih.gov This non-linear shift is resolved through band decomposition analysis, which identifies at least two intermediate, partially hydrated states with ν_as_(CN) bands at 1454 cm⁻¹ and 1443 cm⁻¹. nih.govucl.ac.ukresearchgate.net These intermediate forms are attributed to specific urea-water and urea-urea interactions that occur in limited water environments. nih.gov The relative intensities of these four components (1468, 1464, 1454, and 1443 cm⁻¹) vary directly with the degree of hydration. nih.gov

Table 2: ν_as_(CN) Band Position of Urea at Different Hydration States

IR spectroscopy serves as a direct probe of the interactions between urea and water molecules. Polarization-resolved mid-IR pump-probe spectroscopy has been used to study the dynamics of water molecules in urea solutions. pnas.org These studies reveal that while most water molecules maintain dynamics similar to pure water, a small fraction becomes strongly immobilized by urea. pnas.org This suggests the formation of specific urea-water complexes where water molecules are tightly bound. pnas.org

Molecular modeling supports this, indicating that the first four water molecules form a primary hydration sphere around a urea molecule. nih.gov The existence of these "urea-bound" water molecules has been detected directly in aqueous solutions. nih.gov Interestingly, water molecules beyond this primary hydration sphere are not significantly perturbed. nih.gov This highlights that urea's influence on water structure is localized. The interaction is characterized by strong hydrogen bonds, particularly involving the carbonyl (C=O) group of urea acting as a hydrogen bond acceptor. nih.gov

Influence of Hydration State on Mid-Infrared Spectra of Urea

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly regarding symmetric vibrations and low-frequency modes that correspond to intermolecular and lattice vibrations.

Low-frequency vibrational spectroscopy, including terahertz (THz) and low-frequency Raman spectroscopy, is highly sensitive to the collective motions and weak intermolecular interactions, such as hydrogen bonding and van der Waals forces, that define the structure of molecular crystals and their hydrates. researchgate.nettju.edu.cn In aqueous solutions of urea, three low-frequency vibration modes have been identified at approximately 2 THz, 4 THz, and above 12 THz. nih.gov

The prominent symmetric C–N stretching mode (ν_s_(CN)) of urea is a key feature in the Raman spectrum. acs.org This band appears around 1010 cm⁻¹ in solid urea but experiences a red-shift to about 1004 cm⁻¹ in aqueous solutions, indicating a change in the electronic density and bonding within the molecule upon hydration. acs.org The formation of C=O···H hydrogen bonds with water decreases the C=O bond order while increasing the double bond character of the C–N groups. acs.org Low-frequency Raman spectroscopy is particularly effective at identifying different solid-state forms, as the phonon modes are sensitive probes of crystal lattice order and intermolecular arrangements. researchgate.net For instance, a study on uracil-urea cocrystals identified a new absorption peak at 0.8 THz (26.7 cm⁻¹), which was attributed to the intermolecular hydrogen bonding between the two molecules. tju.edu.cn

Applying high pressure to urea and its hydrates induces significant changes in their Raman spectra, providing insights into the nature of intermolecular forces and phase stability. acs.orgnih.gov Compression of urea crystals leads to structural phase transitions, which are marked by anomalies and shifts in the Raman frequencies. acs.orgnih.govnih.gov For pure urea, phase transitions occur at pressures around 0.5 GPa, 5.0 GPa, and 8.0 GPa at room temperature. nih.gov

When urea is compressed in the presence of other molecules, such as H₂, its Raman frequencies shift significantly. acs.orgnih.gov For example, the C–N bending mode (δ) is blue-shifted, and the intensity of the stretching mode (ν_s_) band is reduced. acs.orgnih.gov These changes are attributed to the pressure exerted by the guest molecules on the surrounding urea molecules, which increases the force constants for their vibrations. acs.org The application of pressure generally shifts Raman peaks to higher frequencies, reflecting the hardening of bonds as the volume is reduced. mdpi.com This effect is much more pronounced for the weaker intermolecular interactions than for the stronger intramolecular covalent bonds, making Raman spectroscopy a sensitive tool for probing the compressibility and strength of hydrogen bonds and other non-covalent interactions within the crystal lattice. mdpi.comrsc.org

Table 3: Chemical Compounds Mentioned

Analysis of Low-Frequency Vibrational Modes in Urea Hydrates

Advanced X-ray Spectroscopic Methods

X-ray Emission Spectroscopy (XES) and X-ray Absorption Spectroscopy (XAS) are powerful, complementary techniques that probe the occupied and unoccupied electronic states of a material, respectively.

X-ray Absorption Spectroscopy (XAS) involves exciting a core electron to an unoccupied level by absorbing an X-ray photon. The energy at which absorption occurs corresponds to the energy difference between the core level and an unoccupied state. By scanning the incident X-ray energy across an absorption edge (e.g., K-edge of C, N, or O), a spectrum of the unoccupied density of states is obtained. The near-edge region of the spectrum, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the chemical environment, oxidation state, and local geometry of the absorbing atom.

Theoretical studies on the urea monomer and dimer have calculated the X-ray absorption spectra at the C, N, and O K-edges. iucr.org These calculations show that the spectra provide a window into the local environment of each atom. For instance, the absorption at the carbon K-edge is noted to be weaker compared to the nitrogen and oxygen K-edges in certain valence orbital ionizations, reflecting the smaller amplitude of these orbitals on the carbon atom. iucr.org In a urea dihydrate crystal, hydrogen bonding between the urea and water molecules would be expected to cause shifts in the absorption edge energies and modify the XANES features compared to isolated urea, reflecting the altered electronic structure.

X-ray Emission Spectroscopy (XES) is a de-excitation process that follows core-hole creation. An electron from a higher-lying occupied orbital fills the core hole, emitting an X-ray photon. The energy of the emitted photon is the difference between the energies of the two electronic levels involved. The resulting spectrum provides a map of the occupied valence electronic states. Valence-to-Core (VtC) XES, in particular, directly probes the molecular orbitals with significant ligand character. acs.org

A comprehensive study on aqueous urea and its derivatives combined experimental soft XES and XAS at the nitrogen K-edge with density functional theory (DFT) calculations. researchgate.net This approach allowed for detailed characterization of the occupied and unoccupied molecular orbitals, enabling the determination of the HOMO-LUMO gap. researchgate.net For this compound, XES would similarly map the occupied molecular orbitals, with the hydrogen bonding network influencing the spectral features and providing insight into the electronic interactions between urea and the water molecules.

The table below summarizes the principles of XAS and XES and the information they can provide for a system like this compound.

| Technique | Process | Probed States | Information Obtained |

| X-ray Absorption (XA) | Excitation of a core electron to an unoccupied orbital by an incident X-ray photon. | Unoccupied Molecular Orbitals | Local electronic structure, chemical state, coordination environment, unoccupied density of states. |

| X-ray Emission (XE) | A valence electron fills a core hole, leading to the emission of an X-ray photon. | Occupied Molecular Orbitals | Occupied density of states, character of molecular orbitals, electronic configuration. |

Table 1: Principles of X-ray Absorption and Emission Spectroscopy.

Resonant Inelastic X-ray Scattering (RIXS) is a second-order optical process that can be described as a resonant form of X-ray Raman scattering. iucr.orgwikipedia.org In RIXS, an incident X-ray photon is tuned to a specific absorption resonance to excite a core electron to an unoccupied state. The system then decays by filling the core hole with an electron from a higher-lying shell, emitting a photon. The energy difference between the incident and emitted photons corresponds to the energy of an elementary excitation in the system, such as a vibrational or electronic excitation. wikipedia.org

RIXS combines the strengths of both absorption and emission spectroscopy, providing a wealth of information with element, site, and chemical state selectivity. wikipedia.org Because it is a photon-in/photon-out technique, it can be applied to a wide range of samples, including those in complex environments. The technique is sensitive to charge-neutral excitations, including crystal-field excitations, and can map out vibrational progressions, providing insight into the potential energy surfaces of ground and excited states. wikipedia.orgaps.org

Studies on aqueous urea solutions and related molecules have utilized RIXS and the related technique of X-ray Raman Scattering to probe the local electronic and geometric structure. researchgate.netiucr.org For instance, X-ray Raman scattering at the oxygen K-edge has been used to study the influence of urea on the hydrogen-bonding network of water. iucr.org These studies reveal that the shape of the oxygen K-edge is sensitive to the local structure and bonding topology. iucr.org

In the context of this compound, RIXS could be employed to great effect. By tuning the incident X-ray energy to the N or O K-edge resonances, one could selectively probe the electronic structure around the nitrogen and oxygen atoms. This would allow for a detailed investigation of the frontier molecular orbitals (HOMO and LUMO) and the influence of the crystalline environment and hydrogen bonding with water molecules on their energies and character. researchgate.net Furthermore, high-resolution RIXS can resolve vibrational fine structures, offering a direct probe of the vibrational dynamics coupled to the electronic excitations.

The table below outlines key research findings from related urea systems that demonstrate the potential of advanced X-ray spectroscopy for characterizing this compound.

| System Studied | Technique(s) | Key Findings | Relevance for this compound |

| Aqueous Urea | XAS, XES, RIXS, DFT | Provided detailed information on occupied and unoccupied molecular orbitals at the N K-edge; determined the HOMO-LUMO gap. researchgate.net | Demonstrates the ability to map the frontier orbitals and electronic transitions, which would be modified by the specific hydrogen-bonding network in the dihydrate crystal. |

| Ionized Urea Dimer | Time-Resolved XAS (Theoretical) | Revealed rich insights into dynamics at C, N, and O K-edges; showed how spectra can trace molecular vibrations and proton transfer. iucr.orgresearchgate.netnih.gov | Highlights the sensitivity of XAS to structural dynamics and intermolecular interactions, which are central to the properties of the urea-water crystal lattice. |

| Aqueous Urea/TMAO | X-ray Raman Scattering (XRS) | Showed that the oxygen K-edge shape is sensitive to the hydrogen-bonding topology of water in the presence of urea. iucr.org | Indicates that O K-edge spectroscopy can directly probe the influence of urea on the water molecules within the dihydrate structure. |

Table 2: Research Findings from X-ray Spectroscopy of Urea-Based Systems.

Computational Modeling and Theoretical Prediction for Urea Dihydrate

Density Functional Theory (DFT) Simulations

DFT simulations have become an indispensable tool for investigating the electronic structure and properties of crystalline solids like urea (B33335) dihydrate. These quantum chemical calculations provide a fundamental understanding of the forces that hold the crystal together.

Quantum chemical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in urea dihydrate. These calculations have explored the geometry of urea and its hydrated forms. For instance, studies on aqueous urea solutions using methods like the reference interaction site model−self-consistent-field (RISM-SCF) have shown that the presence of water molecules leads to a nonplanar structure for urea. researchgate.net In this configuration, the amino groups are slightly out of the plane of the carbonyl group. This is a key finding, as the geometry of the urea molecule within the dihydrate crystal lattice will be a result of the interplay between its intrinsic conformational preferences and the hydrogen bonding interactions with the surrounding water molecules.

| Computational Method | Key Findings on Urea Geometry in Hydrated Environments | Relevant Citations |

|---|---|---|

| RISM-SCF | Predicts a nonplanar urea structure in aqueous solution. | researchgate.net |

| DFT with large basis sets (e.g., 6-311++G) | Confirms the non-planar geometry and allows for detailed analysis of bond lengths and angles. | researchgate.net |

| MP2/6-31G | Used to calculate the geometry of urea in different environments, highlighting the influence of the surroundings on the molecular structure. | researchgate.net |

The stability of the this compound crystal is quantified by its cohesive and lattice energies. The cohesive energy is the energy required to separate the crystal into its constituent neutral molecules (urea and water), while the lattice energy is the energy released when the constituent ions or molecules come together from an infinite separation to form the crystal lattice.

Ab initio calculations have been extensively used to investigate the cohesive energy of crystalline urea. researchgate.net These studies have shown that hybrid DFT methods, such as B3LYP and PBE0, provide a good description of the structural features of hydrogen-bonded molecular crystals. uitm.edu.mynih.gov However, a known challenge in these calculations is accurately accounting for dispersion forces (van der Waals interactions), which play a crucial role in molecular crystals. uitm.edu.mynih.gov Neglecting these forces can lead to an underestimation of the cohesive energy. uitm.edu.my

| Computational Approach | Focus of Energy Calculation | Key Considerations | Relevant Citations |

|---|---|---|---|

| Hybrid DFT (e.g., B3LYP, PBE0) | Cohesive and lattice energy of crystalline urea. | Inclusion of dispersion corrections is crucial for accuracy. | uitm.edu.mynih.gov |

| Solid-State DFT | Lattice energy of two-component crystals. | Dominated by hydrogen bond interactions. | mdpi.com |

| Periodic DFT and MP2 | Lattice energies of urea clusters. | Accounts for both electrostatic and dispersion interactions. | researchgate.net |

Theoretical calculations are instrumental in interpreting the vibrational spectra (infrared and Raman) of urea and its hydrates. By simulating the vibrational modes, researchers can assign the experimentally observed absorption bands to specific molecular motions. csic.es DFT calculations have been successfully used to model the infrared spectra of amorphous and crystalline urea, as well as amorphous urea:H2O ice mixtures. csic.es These studies provide a basis for understanding the vibrational characteristics of this compound.

The vibrational frequencies of urea-(H2O)n complexes have been computed using methods like B3LYP with the 6-311G++(d,p) basis set. researchgate.net The results of these calculations are often scaled to achieve better agreement with experimental values. Such theoretical spectra have been used to analyze the influence of urea on the vibrational dynamics of water. researchgate.net For urea itself, the vibrational spectrum is characterized by distinct bands corresponding to N-H stretching, C=O stretching, and NH2 bending modes. destechpub.com The positions of these bands are sensitive to the local environment, particularly to hydrogen bonding. In a dihydrate structure, the interaction with water molecules is expected to cause shifts in these vibrational frequencies compared to anhydrous urea. For instance, coordination of water to the carbonyl oxygen of urea would likely lead to a decrease in the C=O stretching frequency. destechpub.com

Cohesive Energy and Lattice Energy Determination for Urea Hydrates

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the interactions within this compound, tracking the movements of individual atoms over time. This approach is particularly well-suited for studying the complex interplay of molecules in condensed phases.

MD simulations of urea-water mixtures have been performed across a range of concentrations to understand how urea affects the structure and dynamics of water. researchgate.net These simulations show that while the vibrational dynamics of water are not significantly altered by the presence of urea at low concentrations, the rotational dynamics of water molecules slow down. researchgate.net The simulations also suggest that the water network becomes more rigid in the presence of urea, and the hydrogen bonds between water molecules have a longer lifetime compared to pure water. researchgate.net

Force fields such as OPLS-AA for urea and SPC/E for water have been used in these simulations. rsc.org The choice of force field is critical for accurately reproducing experimental properties. The dynamics of the system are often analyzed by examining velocity autocorrelation functions and their corresponding power spectra, which reveal the vibrational characteristics of the molecules. rsc.org These studies provide fundamental insights into the nature of urea-water interactions that govern the structure and properties of this compound.

Atomistic simulations have been used to investigate the hydration shell of urea in aqueous solutions. These studies reveal that urea can fit into the water structure and form a significant number of hydrogen bonds with surrounding water molecules. researchgate.net On average, a urea molecule in a dilute solution can form hydrogen bonds with more than seven water molecules. researchgate.net

MD simulations have also been employed to study the residence times of water molecules in the hydration shells of solutes. rsc.org In the context of urea solutions, it has been observed that water molecules in the vicinity of urea exhibit slower dynamics. nih.gov The structure of the hydration shell is often characterized by radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the urea molecule. These simulations have shown that urea can substitute for water in the hydrogen-bonded network without causing a major disruption to the tetrahedral structure of water. researchgate.net The detailed understanding of the hydration shell of urea is directly applicable to understanding the arrangement and dynamics of water molecules in the crystal lattice of this compound.

Atomistic Simulations of Hydration Shells and Solvation Effects

Advanced Quantum Chemical Analyses

Advanced quantum chemical methods like Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses provide deep insights into the nature of non-covalent interactions, which are fundamental to the structure of this compound. These methods are frequently used to characterize the hydrogen bonds between urea and water molecules. researchgate.net

NBO analysis transforms the complex, delocalized molecular wave function into a representation of localized bonds and lone pairs, aligning with the familiar Lewis structure concept. uni-muenchen.de A key aspect of NBO analysis in hydrogen-bonded systems is the examination of charge transfer from the lone pair of the proton acceptor (e.g., the carbonyl oxygen of urea or the oxygen of water) to the antibonding orbital of the proton donor's X-H bond (e.g., N-H in urea or O-H in water). researchgate.netuba.ar The stabilization energy (E(2)) associated with this donor-acceptor interaction is a quantitative measure of the hydrogen bond's strength. researchgate.netuni-muenchen.de In urea-water clusters, NBO analysis reveals significant charge transfer, highlighting the covalent character contribution to the hydrogen bonds that stabilize the hydrate (B1144303) structure. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) offers a complementary perspective by analyzing the topology of the electron density (ρ). tandfonline.com Within the AIM framework, a chemical bond is associated with a bond critical point (BCP), which is a saddle point in the electron density between two interacting atoms. researchgate.netfrontiersin.org Several topological parameters at the BCP are used to characterize the interaction. frontiersin.org For hydrogen bonds in urea-water systems, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators of bond strength and nature. A positive value of ∇²ρ typically signifies a closed-shell interaction, characteristic of strong hydrogen bonds, while the magnitude of ρ correlates with the bond's strength. frontiersin.org AIM analysis of urea-water complexes confirms the presence of strong hydrogen bonds stabilizing the ring structures formed between urea and water molecules. frontiersin.org

| Analysis Method | Key Parameter | Interpretation in Urea-Water Interactions | Reference |

|---|---|---|---|

| Natural Bond Orbital (NBO) | Donor-Acceptor Interaction | Identifies charge transfer from lone pairs of oxygen/nitrogen to antibonding orbitals (σ*) of O-H/N-H bonds. | researchgate.netuba.ar |

| Stabilization Energy (E(2)) | Quantifies the strength of the hydrogen bond; higher E(2) values indicate stronger interactions between urea and water molecules. | researchgate.netuni-muenchen.de | |

| Atoms-in-Molecules (AIM) | Electron Density at BCP (ρ) | Correlates with the strength of the hydrogen bond. | tandfonline.comfrontiersin.org |

| Laplacian of Electron Density at BCP (∇²ρ) | Indicates the nature of the interaction; positive values are characteristic of strong electrostatic/closed-shell interactions like hydrogen bonds. | tandfonline.comfrontiersin.org |

The concept of the Potential Energy Surface (PES) is central to the computational study of molecular structures and their transformations. libretexts.org A PES is a multidimensional landscape that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orgarxiv.org Minima on this surface correspond to stable or metastable structures (isomers, polymorphs, or hydrates), while saddle points represent the transition states that connect these minima, defining the energy barriers for transformations. libretexts.org

For urea, the exploration of its PES has been instrumental in understanding its rich polymorphism. lasphub.comnih.gov By employing methods such as stochastic surface walking (SSW), researchers have constructed global PES for urea crystals, revealing thousands of potential crystal and amorphous forms. lasphub.comrsc.org This exhaustive exploration allows for the identification of the most thermodynamically stable structures and the kinetic pathways for transitions between them. nih.gov It has been shown that the landscape of the PES governs the kinetics of solid-to-solid transformations; a "flat" PES with low energy barriers between different crystal forms that share similar hydrogen-bonding motifs enables facile transitions. lasphub.comnih.gov

This methodology is directly extensible to the study of hydrate formation. The formation of this compound can be modeled by exploring the PES of a system containing urea and water molecules. The global minimum on this combined PES would correspond to the most stable hydrate structure. The surface would also reveal:

Hydrate Stability: The depth of the potential well for the this compound structure relative to the separated urea and water molecules indicates its thermodynamic stability.

Formation Pathways: The pathways and energy barriers from a mixture of urea and water to the crystalline hydrate structure can be mapped, providing insights into the mechanism and kinetics of hydrate formation.

Polymorphism of Hydrates: The PES may contain multiple local minima corresponding to different polymorphic forms of this compound, allowing for a systematic study of their relative stabilities and interconversion pathways.

| PES Feature | Description | Relevance to Urea Polymorphism and Hydrate Formation | Reference |

|---|---|---|---|

| Energy Minima | Points on the PES corresponding to stable or metastable structures where all forces on the atoms are zero. | Represent stable polymorphs of anhydrous urea or stable structures of this compound. | libretexts.orgwvu.edu |

| Saddle Points (Transition States) | Maximum energy points along a reaction pathway connecting two minima. They represent the energy barrier for a transformation. | Define the activation energy for phase transitions between urea polymorphs or for the formation/decomposition of this compound. | libretexts.org |

| Reaction Pathway | The lowest energy path connecting reactants, transition states, and products on the PES. | Describes the step-by-step mechanism of how one urea polymorph converts to another or how urea and water molecules assemble into this compound. | lasphub.comnih.gov |

Theoretical stability studies are essential for understanding why and under what conditions specific crystalline forms, such as this compound, are favored. The stability of a crystal structure is determined by its free energy, and computational chemistry provides the tools to calculate these energies with high accuracy.

The primary method for assessing the stability of urea polymorphs and hydrates is Density Functional Theory (DFT). nih.govnih.gov By calculating the total electronic energy of different crystal structures, their relative thermodynamic stabilities can be ranked. lasphub.com For this compound, a theoretical stability study would involve comparing its calculated energy to the sum of the energies of the most stable anhydrous urea polymorph and the appropriate number of water molecules (in the gas or liquid phase, depending on the conditions being modeled). A negative formation energy for this reaction indicates that the hydrate is thermodynamically stable relative to its constituent components.

Computational studies on urea-water mixtures and urea's effect on water structure provide foundational knowledge for understanding hydrate stability. researchgate.netrsc.org These studies show that urea can fit well into the water network, forming strong hydrogen bonds. rsc.org The specific geometric arrangement and hydrogen-bonding network in the this compound crystal are critical to its stability. Theoretical models can probe the energetics of these interactions, including the cooperative effects within the crystal lattice.

Furthermore, computational studies can predict how stability is influenced by external conditions. For instance, calculations can be performed at different pressures and temperatures to model the stability of this compound under various environmental conditions. nih.gov By comparing the free energies of the anhydrous forms and the dihydrate across a range of conditions, a phase diagram can be constructed, predicting the temperature and water activity ranges where this compound is the most stable form.

| Factor | Description | Computational Approach | Reference |

|---|---|---|---|

| Relative Energy | The calculated electronic energy of a crystal structure compared to other possible structures. The lowest energy form is the most thermodynamically stable at 0 K. | DFT calculations are used to optimize the geometry and compute the total energy of each polymorph or hydrate. | nih.govlasphub.com |

| Hydrogen Bonding Network | The specific arrangement and strength of hydrogen bonds within the crystal. Strong and extensive H-bond networks contribute significantly to stability. | Analysis of crystal geometry, along with methods like NBO and AIM, quantify the strength and nature of the H-bonds. | researchgate.netresearchgate.net |

| Pressure | External pressure can favor more densely packed crystal structures, inducing phase transitions to more stable high-pressure forms. | Periodic DFT calculations are performed with constraints on the unit cell volume or by applying an external pressure tensor. | nih.govmdpi.com |

| Solvent/Water Presence | The interaction with solvent molecules can stabilize certain crystal faces or lead to the formation of stable solvates (hydrates). | Explicit solvent models or continuum solvation models are used in DFT calculations to determine the formation energy of the hydrate. | researchgate.netnih.gov |

Intermolecular Interactions and Supramolecular Assemblies Involving Urea Dihydrate

Detailed Mechanisms of Urea-Water Hydrogen Bonding

The interaction between urea (B33335) and water is fundamental to understanding its role in various chemical and biological processes. Urea, with its carbonyl group and two primary amine groups, can act as both a hydrogen bond donor and acceptor, allowing it to integrate into the hydrogen bond network of water. researchgate.net Quantum chemical studies and molecular dynamics simulations have provided detailed insights into the mechanisms of urea-water hydrogen bonding.

Quantum chemical calculations on urea-water clusters have revealed specific, energetically favorable arrangements. edpsciences.org These studies often highlight a configuration where a water molecule forms a bridge, donating one hydrogen to the urea carbonyl oxygen and accepting a hydrogen from one of urea's amine groups. researchgate.net This doubly hydrogen-bonded water molecule is thought to be a particularly stable and long-lived species in the hydration shell of urea. researchgate.net The geometry of the urea-water complex is a subject of ongoing research, with different computational methods sometimes yielding different minimum energy configurations. edpsciences.org

Recent automated quantum chemical microsolvation approaches have provided further detail on the hydration shell of urea. mdpi.comnih.gov These methods, which systematically place water molecules around a solute based on free energy calculations, have helped to refine the understanding of the number and orientation of water molecules in the immediate vicinity of urea. mdpi.comnih.gov Such studies confirm the strong interaction of urea with its local solvent environment. mdpi.com

Impact of Urea on Water Structure and Dynamics

The effect of urea on the structure and dynamics of water has been a topic of considerable scientific debate, with urea being described as both a "structure breaker" (chaotrope) and a "structure maker" (kosmotrope). acs.orgidc-online.comlsbu.ac.uk A chaotrope disrupts the hydrogen-bonded network of water, while a kosmotrope enhances it. lsbu.ac.uktaylorandfrancis.com

However, other evidence points to a more complex influence. Polarization-resolved mid-infrared pump-probe spectroscopy has revealed that while the majority of water molecules in a urea solution have dynamics similar to pure water, a small fraction (about one water molecule per urea molecule) is significantly immobilized. pnas.orgpnas.org This suggests the formation of specific, long-lived urea-water complexes. pnas.orgpnas.org

The classification of urea as a chaotrope or kosmotrope can depend on the concentration and the specific experimental or computational technique used. idc-online.com Some studies suggest urea acts as a poor chaotrope, weakening hydrogen bonds and hydrophobic interactions. idc-online.com Others propose a dual role, where the carbonyl group of urea has a kosmotropic effect (ordering water) and the amine groups have a chaotropic effect (disordering water). researchgate.net At high concentrations, urea's tendency to self-associate can also influence its interaction with water. idc-online.com

Table 1: Effect of Urea on Water Properties

| Property | Observation | Implication | Reference(s) |

|---|---|---|---|

| Water Dynamics | Majority of water molecules show bulk-like reorientation times. | Urea does not significantly alter the hydrogen-bond strength for most water molecules. | pnas.orgpnas.org |

| Water Dynamics | A small fraction of water molecules are strongly immobilized. | Formation of specific, tightly bound urea-water complexes. | pnas.orgpnas.org |

| Hydrogen Bonding | Hydrogen bonds between water molecules become slightly stronger with increasing urea concentration. | Urea imposes a stronger order on water molecules, potentially reducing the hydrophobic effect. | mpg.de |

| Water Structure | The tetrahedral structure of water is only feebly perturbed by urea. | Urea can be incorporated into the water network without major disruption. | researchgate.net |

Formation and Characterization of Urea-Based Inclusion Compounds

Urea is well-known for its ability to form crystalline inclusion compounds (ICs), also known as adducts, with a variety of organic guest molecules. ucl.ac.ukontosight.ai These compounds consist of a urea "host" lattice that forms channels, within which "guest" molecules are encapsulated. ucl.ac.uk The formation of these ICs is a type of supramolecular assembly driven by non-covalent interactions.

The urea host lattice in these inclusion compounds typically adopts a hexagonal crystal structure, creating channels with a diameter of approximately 5.5 Å. acs.org However, other crystal structures, such as tetragonal and trigonal, have also been observed depending on the nature of the guest molecule. acs.orgacs.org The formation of a stable inclusion compound is governed by factors such as the chain length and degree of branching of the guest molecule. ucl.ac.uk Generally, long, linear molecules are more readily included than branched ones. ucl.ac.uk

The process of forming urea inclusion compounds can be achieved through various methods, including co-crystallization from a solution. This involves dissolving urea and the guest molecule in a suitable solvent, such as methanol, and allowing the inclusion compound to crystallize upon cooling or solvent evaporation. acs.orgscirp.org Solid-state formation by grinding the components together is also possible. google.com

Characterization of urea inclusion compounds is carried out using a range of analytical techniques:

X-ray Diffraction (XRD) is used to determine the crystal structure of the host lattice and to confirm the inclusion of the guest molecules. acs.orgcdnsciencepub.com

Differential Scanning Calorimetry (DSC) provides information on the thermal stability and phase transitions of the inclusion compounds. ucl.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are employed to identify the functional groups of the host and guest molecules and to probe their interactions within the complex. acs.orgresearchgate.net

Table 2: Examples of Guest Molecules Forming Inclusion Compounds with Urea

| Guest Molecule Class | Specific Examples | Reference(s) |

|---|---|---|

| Alkanes | n-Hexadecane, n-Pentadecane | ucl.ac.uk |

| Halogenoalkanes | 1-Bromodecane, 1-Iodopentane | cdnsciencepub.com |

| Alcohols | Octanol | ucl.ac.uk |

| Carboxylic Acids | m-Nitrobenzoic Acid | scirp.orgresearchgate.net |

| Polymers | Polypropylene, Poly(ethylene oxide) | acs.orgacs.org |

Principles of Supramolecular Self-Assembly

Urea-functionalized Receptors for Anion Complexation

Urea and its derivatives are effective building blocks in supramolecular chemistry, particularly for the design of receptors capable of binding anions. This capability stems from the hydrogen-bonding properties of the urea moiety. The N-H protons of urea are sufficiently acidic to form strong hydrogen bonds with anionic guest species.

The self-assembly of urea-functionalized molecules can lead to the formation of well-defined structures that create binding pockets or cavities suitable for anion complexation. Aromatic urea systems are particularly noteworthy in this regard due to the combination of hydrogen bonding and π-π stacking interactions that can contribute to the stability of the resulting supramolecular assembly. arkat-usa.org

The design of these receptors often involves attaching one or more urea groups to a scaffold that pre-organizes them for anion binding. The selectivity of these receptors for specific anions can be tuned by modifying the structure of the scaffold and the substituents on the urea groups. For instance, a multifunctional urea derivative has been shown to act as a selective receptor for the fluoride (B91410) anion. mdpi.com The binding of the anion can be detected through various analytical techniques, including changes in spectroscopic properties or the disruption of a self-assembled structure, such as a gel. mdpi.com

Formation of Supramolecular Hydrogels and Fibrillar Networks

Low-molecular-weight gelators (LMWGs) based on urea derivatives are known to self-assemble in water to form supramolecular hydrogels. dost.gov.ph These hydrogels consist of a three-dimensional network of self-assembled fibers that immobilize the surrounding water molecules. The formation of these fibrillar networks is driven by non-covalent interactions, primarily the highly directional hydrogen bonds between urea groups. ucl.ac.ukdost.gov.ph

Aromatic bis-urea compounds are particularly effective hydrogelators. dost.gov.ph The intermolecular hydrogen bonds between the urea groups lead to a one-dimensional, directional self-assembly into supramolecular polymeric fibers. ucl.ac.ukdost.gov.ph These fibers can then entangle to form the gel network. The properties of the resulting hydrogel, such as its stability and responsiveness to external stimuli like pH, can be fine-tuned by modifying the molecular structure of the gelator. dost.gov.ph

For a molecule to function as a hydrogelator, it often needs to have an amphiphilic character, with both hydrophobic and hydrophilic parts. jst.go.jp The self-assembly process in water is driven by the desire of the hydrophobic portions of the molecules to minimize contact with the aqueous environment, leading to the formation of the fibrillar aggregates. jst.go.jp The morphology of these self-assembled structures can be observed using techniques like scanning electron microscopy, which often reveals a network of entangled fibers. dost.gov.ph

Host-Guest Chemistry and Channel Inclusion Complexes with Urea

The formation of channel inclusion complexes is a classic example of urea's role in host-guest chemistry. As previously discussed, urea can crystallize to form a host structure with channels that can accommodate a wide variety of guest molecules. ucl.ac.ukucl.ac.uk This phenomenon was first described by Bengen and Schlenk in 1949. ucl.ac.uk

These inclusion compounds are a type of clathrate where the host framework would collapse upon removal of the guest molecules. ucl.ac.uk The stability of these complexes is dependent on a good fit between the size and shape of the guest molecule and the dimensions of the urea channel. ucl.ac.uk This selectivity allows for the use of urea inclusion compounds in separation processes, for example, to separate long-chain hydrocarbons from branched ones. ucl.ac.uk

The guest molecules are held within the channels by van der Waals forces and sometimes weak hydrogen bonds. The study of these complexes provides fundamental insights into molecular recognition and the principles of supramolecular assembly. The exchange of guest molecules within the urea channels has also been demonstrated, with a preference for longer-chain molecules to displace shorter ones. ucl.ac.uk This highlights the dynamic nature of these host-guest systems.

In some cases, a "pathfinder" or "rapidly complexing agent" (RCA) is needed to facilitate the inclusion of a guest molecule that would not form a complex with urea on its own. ijpsonline.com This is a form of co-inclusion, where the RCA, typically a long-chain molecule, helps to form and stabilize the urea channels, allowing for the incorporation of the target guest. researchgate.netijpsonline.com

Co-crystallization and Multi-Component Systems with Urea

The ability of urea to form a variety of supramolecular patterns makes it a frequent component in co-crystals, with over 100 solved structures with diverse co-formers. nih.govd-nb.info The carbonyl group of urea is a strong acceptor, capable of forming mono- or bi-center hydrogen bonds, while its two amine groups provide rich donor capabilities. nih.govd-nb.info This versatility allows for direct interactions with co-formers or its inclusion in a network of hydrogen patterns involving urea itself. nih.govd-nb.info

Co-crystallization is a technique used to create new crystalline materials by combining urea with other compatible molecules, which can modify the physical properties of the resulting solid form. rsc.orgrsc.orgpurdue.edu This method has been employed to enhance solubility, dissolution rates, and stability of active ingredients. purdue.edunih.gov The process can be carried out using solid-state (mechanochemical), solution-based, or supercritical fluid methods. purdue.edu

Mechanochemical synthesis, in particular, has been utilized to produce multi-component crystals containing urea. researchgate.net This technique has been successful in creating novel urea-containing multi-component crystals with high yields and rapidity. researchgate.net For instance, new mechanochemical methods have been reported for the preparation of three multicomponent crystals of the form MCl:urea·nH2O (where M = Li+, Na+, and Cs+). researchgate.net

Research has explored the co-crystallization of urea with a variety of molecules, including dicarboxylic acids and pharmaceutical compounds. nih.govacs.org Studies have shown that rigid dicarboxylic acids tend to form two-dimensional planar hydrogen bond networks with urea, while flexible acids lead to layered structures with helical arrangements. acs.org In the pharmaceutical realm, urea has been co-crystallized with active pharmaceutical ingredients (APIs) to improve their physical properties. nih.gov For example, co-crystallization with urea has been shown to enhance the stability of catechin (B1668976) and significantly increase the solubility of ellagic acid. nih.govresearchgate.net

The following tables provide a summary of research findings on urea co-crystals with various organic molecules.

Table 1: Urea Co-crystals with Carboxylic Acids and Other Organic Compounds

| Co-former | Stoichiometric Ratio (Urea:Co-former) | Method of Synthesis | Key Intermolecular Interactions | Reference |

| Oxalic acid | Not specified | High-resolution X-ray diffraction | Carbonyl···carbonyl interaction | acs.org |

| L-malic acid | Not specified | High-resolution X-ray diffraction | Hydrogen bonding | acs.org |

| Glutaric acid | 1:1 | Not specified | Hydrogen bonding | rsc.org |

| Adipic acid | 2:1 | Mechanochemistry, solution crystallization | Not specified | researchgate.net |

| Catechol | 1:1 | Mechanochemistry | Hydrogen bonds between OH groups and urea carbonyl groups | researchgate.net |

| Catechin | 1:1 | Dry grinding | N–H group of a second urea molecule and to a phenolic hydroxyl of catechin | nih.govresearchgate.net |

| 3-hydroxyl-2-naphthoic acid | 1:1 | Dry grinding | Amide-acid hetero-synthon, intermolecular hydrogen bond with urea | nih.gov |

| Ellagic acid | 2:1 | Liquid-assisted grinding | Hydrogen bonds between urea amide group and ellagic acid carbonyl group | nih.gov |

| 4-hydroxybenzoic acid | Not specified | Not specified | Hydrophobic benzene (B151609) C–H groups and stronger hydrogen bonding | rsc.org |

Table 2: Pharmaceutical Co-crystals with Urea

| Active Pharmaceutical Ingredient (API) | Stoichiometric Ratio (Urea:API) | Method of Synthesis | Observed Property Improvement | Reference |

| Catechin | 1:1 | Dry grinding | Improved stability under high humidity and temperature | nih.govresearchgate.net |

| 3-hydroxyl-2-naphthoic acid | 1:1 | Dry grinding | Not specified | nih.gov |

| Ellagic acid | 2:1 | Liquid-assisted grinding | Solubility improved approximately 17 times | nih.govresearchgate.net |

| Agomelatine | Not specified | Not specified | Solubility increased 2.2 times | nih.gov |

| Bumetanide | Not specified | Not specified | Improved intrinsic dissolution rate | nih.gov |

| Febuxostat | Not specified | Not specified | Improved intrinsic dissolution rate | nih.gov |

| Niclosamide | Not specified | Not specified | Improved intrinsic dissolution rate | nih.gov |

Table 3: Urea Co-crystals with Inorganic and Organometallic Compounds

| Co-former | Stoichiometric Ratio (Urea:Co-former) | Key Features | Reference |

| Calcium sulfate (B86663) dihydrate | 4:1 | Forms CaSO4·4urea | rsc.org |

| Phosphoric acid | Not specified | Weak hydrogen bond between NH in urea and an oxygen atom in phosphoric acid; shorter, stronger hydrogen bond between the oxygen atom in urea and OH in phosphoric acid. | rsc.org |

| MgSO4·0.5H2O | 6:1 | Forms MgSO4·6urea·0.5H2O; exhibits higher thermal stability than pure urea. | rsc.org |

| Nitric acid | Not specified | Forms urea nitrate | rsc.org |

| NR4Cl (R = H, Et, n-Pr) | 1:1, 2:1, 3:1 | Forms NR4Cl:xUrea·yH2O (y=0, 2) | researchgate.net |

| MCl (M = Li, Na, Cs) | Not specified | Forms MCl:urea·nH2O | researchgate.net |

Thermal Decomposition and Reaction Pathways of Urea and Its Hydrates

Thermogravimetric and Mass Spectrometric Studies of Urea (B33335) Decomposition

Thermogravimetric analysis (TGA) and mass spectrometry (MS) are powerful tools for investigating the thermal decomposition of urea. TGA measures the change in mass of a sample as a function of temperature, while MS identifies the gaseous products evolved during decomposition.

Studies using simultaneous TG-MS reveal a multi-stage process for urea decomposition. jst.go.jpresearchgate.netmdpi.com The process generally begins after the melting of urea, which occurs around 133-139°C. researchgate.netresearchgate.net

Key Decomposition Stages:

Stage 1 (approx. 140°C - 250°C): This initial stage involves the primary decomposition of urea. mdpi.com A significant mass loss of around 68.6% is observed in this phase. mdpi.com Mass spectrometry detects the evolution of ammonia (B1221849) (NH₃) and isocyanic acid (HNCO) as the primary gaseous products. jst.go.jpmdpi.com This is consistent with the fundamental decomposition reaction of urea. jst.go.jp

Stage 2 (approx. 250°C - 360°C): A further mass loss of about 26.7% occurs in this temperature range. mdpi.com This stage is associated with the decomposition of intermediate products, such as biuret (B89757) and triuret (B1681585), which are formed in the first stage. researchgate.net

Stage 3 (approx. 360°C - 410°C): A final, smaller mass loss of about 3.6% is recorded. mdpi.com This is attributed to the decomposition of more stable, higher-temperature by-products like ammelide (B29360) and ammeline. kit.edu

The table below summarizes the typical results from a thermogravimetric analysis of urea decomposition.

| Temperature Range (°C) | Approximate Mass Loss (%) | Evolved Gas Species (Identified by MS) | Primary Process |

| 140 - 250 | ~69% | NH₃, HNCO, CO₂ | Urea decomposition to ammonia and isocyanic acid; formation of biuret. jst.go.jpmdpi.com |

| 250 - 360 | ~27% | NH₃, HNCO | Decomposition of biuret, triuret, and cyanuric acid. mdpi.comkit.edu |

| > 360 | ~4% | NH₃, CNH, C₂N₂ | Decomposition of high-temperature by-products (e.g., ammelide, ammeline). mdpi.comkit.edu |

Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere. kit.edu

Mass spectrometric analysis has been crucial in elucidating the reaction mechanism. The detection of ions with a mass-to-charge ratio (m/z) corresponding to ammonia (m/z 17) and isocyanic acid (m/z 43) confirms the primary decomposition pathway. jst.go.jp The presence of carbon dioxide (CO₂, m/z 44) is often attributed to the reaction of isocyanic acid with water. jst.go.jp

Mechanisms of Thermal Dissociation and Intermediate Formation

The thermal decomposition of urea is not a simple dissociation into ammonia and isocyanic acid. A series of subsequent reactions leads to the formation of various intermediates.

Primary Decomposition: Above its melting point, urea begins to decompose into ammonia and isocyanic acid. jst.go.jpwikipedia.org CO(NH₂)₂ → HNCO + NH₃ acs.org

Formation of Biuret: The isocyanic acid formed can then react with another molecule of urea to produce biuret. researchgate.netwikipedia.org This reaction typically occurs at temperatures above 152°C. mdpi.com CO(NH₂)₂ + HNCO → HN(CONH₂)₂ wikipedia.org

Formation of Triuret: Similarly, triuret is formed from the reaction of biuret with isocyanic acid. wikipedia.org It is considered a precursor to the formation of cyanuric acid at slightly higher temperatures. google.com HN(CONH₂)₂ + HNCO → H₂N-CO-NH-CO-NH-CO-NH₂ wikipedia.org

Formation of Cyanuric Acid: Cyanuric acid can be formed through several pathways. One major route is the trimerization of isocyanic acid. Another involves the decomposition of biuret. researchgate.netrsc.org The formation of cyanuric acid from urea generally commences around 175°C. wikipedia.orgat.ua 3 HNCO ⇌ [C(O)NH]₃

These reactions are part of a complex network where formation and decomposition occur simultaneously, with the product distribution being highly dependent on temperature and reaction time. kit.edursc.org For instance, at temperatures between 190°C and 250°C, the decomposition of biuret significantly increases the production rate of cyanuric acid and ammelide. kit.eduat.ua

Role of Hydration in Thermal Stability and Decomposition Products

The presence of water, as in urea dihydrate, plays a critical role in the thermal decomposition process, affecting both stability and the distribution of products. Water molecules can participate directly in the reaction pathways.

Computational studies have shown that a water molecule can act as a catalyst, facilitating the intramolecular elimination of ammonia from urea by acting as a hydrogen shuttle, which lowers the activation energy for decomposition. nih.gov

A key role of water is the hydrolysis of isocyanic acid (HNCO), a primary decomposition product. rsc.org HNCO + H₂O → NH₃ + CO₂

This reaction is significant for several reasons:

Reduces By-product Formation: By consuming isocyanic acid, it suppresses the formation of larger polymers and cyclic compounds like biuret, triuret, and cyanuric acid, which all require HNCO for their synthesis. researchgate.netrsc.org

Alters Gaseous Products: It changes the composition of the evolved gases, producing additional ammonia and carbon dioxide instead of isocyanic acid. jst.go.jp This is observable in mass spectrometry data, where the presence of water leads to a lower intensity ratio of m/z 43 (HNCO) to m/z 17 (NH₃). jst.go.jp

Therefore, the thermal stability of urea is intrinsically linked to its hydration state. The water in this compound can lower the onset temperature of decomposition by facilitating ammonia elimination. nih.gov However, it also leads to a "cleaner" decomposition, favoring the ultimate products of ammonia and carbon dioxide over the formation of solid deposits like biuret and cyanuric acid. rsc.orgnovintrades.com Studies on aqueous urea solutions confirm that the presence of water favors hydrolysis, breaking down urea into ammonia and carbon dioxide. novintrades.com The thermal stability of cellulose (B213188) solutions, for example, is increased by the addition of urea, which forms a hydrate (B1144303) layer around the cellulose chains. researchgate.net

Advanced Characterization Methodologies in Urea Dihydrate Research

Integrated Spectroscopic and Diffraction Techniques

The integration of spectroscopic and diffraction methods offers a powerful approach to characterizing the structure of urea (B33335) in aqueous environments, from dissolved molecules to crystalline solids. This combination allows for a comprehensive understanding by correlating vibrational properties with atomic-level structural arrangements.

Neutron and X-ray diffraction techniques provide direct information about the atomic arrangement. Neutron diffraction, in particular, is effective for determining the structure of urea-water solutions, revealing details about the hydrogen-bond network. pnas.orgrsc.org Studies have used it to generate atom-atom radial distribution functions, showing how urea molecules substitute into the water's hydrogen-bond network. pnas.orgrsc.org Powder X-ray Diffraction (PXRD) is routinely used to identify the crystalline phases of urea and its co-crystals. irb.hrresearchgate.netnih.gov For instance, in studies of urea-containing co-crystals, PXRD confirms the formation of new crystalline structures distinct from the parent compounds. irb.hrnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the chemical bonding and molecular interactions. researchgate.netiosrjournals.org In urea-water solutions, these techniques can distinguish between urea-urea and urea-water interactions. researchgate.net Infrared studies show that at concentrations above 1 M, interactions between urea molecules become more apparent, suggesting aggregation. researchgate.net Raman spectroscopy has been successfully employed to construct the experimental phase diagram of the urea-water binary system by monitoring phase transitions at varying temperatures. optica.org The combination of these spectroscopic methods with diffraction provides a validated picture of the system; for example, the structural changes suggested by vibrational spectra during crystallization can be confirmed by identifying the resulting crystal phase with PXRD. irb.hr

Table 1: Key Spectroscopic and Diffraction Findings for Urea-Water Systems

| Technique | Sample Type | Key Findings | Reference |

|---|---|---|---|

| Neutron Diffraction | Aqueous Urea Solution | Provides atom-atom radial distribution functions, showing urea's integration into the water's hydrogen-bond network. | pnas.orgrsc.org |

| Raman Spectroscopy | Aqueous Urea Solution | Used to determine the phase diagram of the urea-water system by observing freezing point depression. | optica.org |

| FTIR Spectroscopy | Aqueous Urea Solution | Decomposes spectra to identify components corresponding to bulk water, disturbed water, urea-water interactions, and urea-urea interactions (aggregates). | researchgate.net |

| PXRD & Raman Spectroscopy | Urea-Gypsum Co-crystal | Integrated for in-situ monitoring of mechanochemical synthesis, confirming reaction kinetics and product formation. | irb.hr |

In Situ Monitoring of Crystallization and Phase Transformations

Understanding the mechanisms of crystallization requires real-time observation of the process. In situ techniques are invaluable for monitoring the dynamic changes as urea crystallizes from an aqueous solution, revealing transient intermediates and transformation pathways that would be missed by ex situ analysis.

In situ vibrational spectroscopy is a primary tool for this purpose. Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy can track changes in solute concentration and the formation of molecular clusters in solution during the nucleation and growth stages. mdpi.comjim.org.cn These methods have been used to study the early formation stages of crystals from aqueous solutions. jim.org.cn For urea, in situ infrared thermography combined with acoustic levitation has provided unique insights. This technique monitors temperature changes on the surface of a supersaturated droplet, revealing a two-stage crystallization process identified by distinct heat release signatures corresponding to bond formation between urea molecules. mdpi.com

In situ solid-state Nuclear Magnetic Resonance (NMR) is another powerful strategy for mapping the evolution of solid phases during crystallization. rsc.org While demonstrated on other systems like glycine, the technique allows for the direct observation and identification of solid particles as they form, including metastable polymorphs, and can monitor their transformation over time. rsc.org Similarly, in situ ultrasonic attenuation spectroscopy has been benchmarked for monitoring the crystallization of urea from aqueous solutions, providing real-time data on the size and concentration of the forming needle-shaped crystals. acs.org The integration of in situ PXRD with Raman spectroscopy has also proven effective in monitoring the kinetics of co-crystallization reactions involving urea. irb.hr

Complementary Analytical Techniques (e.g., NMR, DSC, TGA, SEM)

A range of other analytical techniques provides complementary information essential for a full characterization of urea's hydrated forms and solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is highly sensitive to the local chemical environment and dynamics. In urea-water solutions, ¹H NMR can probe the dynamics of water molecules, revealing that while most water molecules remain unaffected, a small fraction becomes strongly immobilized by urea, suggesting the formation of specific urea-water complexes. pnas.orgnih.gov NMR is also used to study interactions in more complex ternary systems. rsc.orgmagritek.com In the solid state, NMR is crucial for structural elucidation. Quantitative analysis of urea in solutions can also be performed rapidly using ¹H NMR. researchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) Thermal analysis methods are critical for characterizing the stability and phase behavior of solid materials. DSC measures heat flow associated with thermal events, while TGA measures changes in mass as a function of temperature. kit.edu For hydrated crystals, TGA is used to determine the water content by measuring the mass loss upon heating, and DSC identifies the temperatures of dehydration, melting, and other phase transitions. nih.govuniv-rouen.fr In studies of urea and its derivatives or co-crystals, DSC reveals melting points and thermal stability, while TGA quantifies decomposition processes. researchgate.netkit.eduorientjchem.org For example, TGA/DSC analysis of urea nitrate, a urea derivative, showed it is stable up to 156.4°C. researchgate.netorientjchem.org These techniques are essential for characterizing the thermal properties of any isolated urea hydrates. nahrainuniv.edu.iqresearchgate.net

Scanning Electron Microscopy (SEM) SEM is a vital tool for visualizing the morphology (shape and size) of crystals. It produces high-resolution images of the crystal surface, which is crucial for understanding how growth conditions, impurities, or additives affect the crystal habit. nih.govgoogle.com SEM has been used to study the surface of urea crystals grown from aqueous solution and to assess the effect of additives on modifying crystal aspect ratios. researchgate.netiosrjournals.orggoogle.com

Table 2: Applications of Complementary Analytical Techniques in Urea Research

| Technique | Information Provided | Example Application for Urea Systems | Reference |

|---|---|---|---|

| NMR Spectroscopy | Molecular structure, dynamics, and interactions in solution and solid state. | Studying the immobilization of water molecules around urea; quantitative analysis in biofluids. | pnas.orgresearchgate.net |

| DSC | Measures heat flow to identify melting points, phase transitions, and crystallization temperatures. | Determining the melting point and thermal stability of urea co-crystals and derivatives. | kit.eduresearchgate.net |

| TGA | Measures mass change with temperature to quantify dehydration, desolvation, and decomposition. | Investigating the thermal decomposition pathways of urea and its by-products. | kit.edunahrainuniv.edu.iq |

| SEM | Provides high-resolution images of crystal surface morphology and texture. | Observing the needle-like habit of urea crystals and the effect of additives on crystal shape. | iosrjournals.orggoogle.com |

Concluding Remarks and Future Research Perspectives

Current Gaps in Understanding Urea (B33335) Dihydrate Chemistry

Despite decades of research, several fundamental questions regarding the chemistry of urea in aqueous environments remain unanswered. The debate over whether urea acts as a "structure-breaker" or "structure-maker" in water is a prime example. Some studies suggest it disrupts the natural hydrogen-bonding network of water, while others indicate it integrates with minimal disturbance or even enhances local structure. nih.govaip.org This lack of consensus points to a significant gap in our understanding of the nuanced urea-water interactions at the molecular level.

Key unresolved areas include:

The Urea-Water Interaction Model: There is no definitive experimental consensus on how urea molecules precisely affect the hydrogen bond network of surrounding water molecules. researchgate.net This ambiguity impacts our understanding of its role in various chemical and biological systems.

Mechanism of Protein Denaturation: The exact mechanism by which urea denatures proteins is still debated. The "indirect model," where urea alters water structure, and the "direct model," involving direct binding to the protein, are the two main theories, but the precise interplay between them is unclear. nih.govplos.org

Supersaturated Solution Behavior: Neutron scattering studies have revealed unexpected behavior in supersaturated urea solutions, where urea's tendency to self-aggregate decreases in favor of hydration. hud.ac.ukacs.orgresearchgate.net The thermodynamic and kinetic drivers behind this phenomenon require further investigation.

Cryoprotective Mechanisms: While urea is known to act as a cryoprotectant, its efficacy beyond colligative effects is not fully characterized. The specific non-colligative properties that protect cells from freeze-thaw damage are an area ripe for exploration. biologists.comresearchgate.net

Collagen Interaction: The molecular basis for urea's utility in dermatological applications, specifically how it interacts with collagen fibrils in the skin, remains an open question. rsc.org

Emerging Methodologies for Enhanced Investigation

Advances in analytical and computational techniques are providing powerful new tools to probe the subtleties of urea dihydrate chemistry. These methodologies are beginning to provide the high-resolution data needed to address the long-standing questions in the field.

Advanced Spectroscopy: Terahertz (THz) time-domain spectroscopy is a cutting-edge technique for examining the collective hydrogen-bond dynamics in urea-water systems on ultrafast timescales. nih.govacs.orgnih.gov This method offers a direct window into the low-frequency vibrations that characterize the structure and dynamics of the hydration shell.

Neutron Scattering with Isotopic Substitution: This powerful technique allows for an unambiguous determination of the atomic-level structure of complex liquids. nih.govresearchgate.net By selectively replacing hydrogen and nitrogen atoms with their isotopes (e.g., D for H, and ¹⁵N for ¹⁴N), researchers can isolate specific pair-correlations and build a detailed 3D map of how urea and water molecules arrange themselves. hud.ac.ukacs.orgresearchgate.net